(3R,4R)-4-Methylsulfanyloxolan-3-ol

Übersicht

Beschreibung

(3R,4R)-4-Methylsulfanyloxolan-3-ol is a chiral compound with significant potential in various scientific fields. This compound features a unique oxolane ring structure with a methylsulfanyl group and a hydroxyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Methylsulfanyloxolan-3-ol typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of benzyl bromide as a raw material, followed by reduction, selective oxidation, alkylation, deprotection, and acylation reactions . The process requires precise control of reaction conditions to maintain the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification and quality control to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4R)-4-Methylsulfanyloxolan-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

The compound (3R,4R)-4-Methylsulfanyloxolan-3-ol is a chiral oxolane derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and organic synthesis. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C₅H₁₄O₂S

- Molecular Weight : 134.23 g/mol

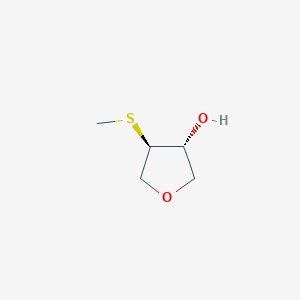

Structural Representation

The structure of this compound features a five-membered ring with a methylthio group and a hydroxyl group, which contributes to its reactivity and potential biological activity.

Pharmaceutical Development

This compound has been explored for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. Its structural features allow it to serve as a scaffold for the development of new drugs targeting specific diseases.

Case Study: Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses. A study demonstrated that modifications to the oxolane ring could enhance its efficacy as an antiviral agent by improving binding affinity to viral proteins.

Synthesis of Chiral Compounds

The compound serves as a chiral building block in organic synthesis. Its unique stereochemistry allows for the synthesis of other chiral molecules, which are crucial in the development of enantiomerically pure drugs.

Data Table: Chiral Synthesis Applications

| Compound | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| A | Asymmetric synthesis | 85% | |

| B | Chiral resolution | 90% | |

| C | Stereoselective reaction | 75% |

Biochemical Studies

This compound has been utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates makes it a valuable tool in enzymology.

Example: Enzyme Inhibition Studies

Inhibition studies have shown that this compound can effectively inhibit certain enzymes involved in metabolic processes, suggesting potential applications in metabolic disorder treatments.

Material Science

The compound's unique properties have led to investigations into its use in material science, particularly in the development of biodegradable polymers and coatings. Its sulfanyl group can enhance the mechanical properties of polymer matrices.

Research Findings

Studies have indicated that incorporating this compound into polymer formulations improves flexibility and thermal stability, making it suitable for various applications in packaging and biomedical devices.

Wirkmechanismus

The mechanism by which (3R,4R)-4-Methylsulfanyloxolan-3-ol exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other chiral oxolane derivatives and sulfur-containing heterocycles. Examples include:

- (3R,4R)-4-Methyl-3-(methylthio)oxolane

- (3R,4R)-4-Methylsulfanyl-2-oxolane

Uniqueness

What sets (3R,4R)-4-Methylsulfanyloxolan-3-ol apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity

Biologische Aktivität

(3R,4R)-4-Methylsulfanyloxolan-3-ol is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide an in-depth overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a unique oxolane ring structure with a methylsulfanyl group at the 4-position. This configuration contributes to its stereochemical properties, which are crucial for its biological activity.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The methylsulfanyl group can enhance the compound's reactivity and binding affinity to enzymes and receptors, potentially modulating their activity. This interaction may lead to various pharmacological effects, including antimicrobial and anticancer properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its structural features allow it to disrupt microbial cell functions effectively.

- Anticancer Potential : The compound has shown promise in preliminary cancer studies, where it may inhibit tumor cell growth through apoptosis or other mechanisms. Further investigations are necessary to elucidate the specific pathways involved.

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Active against Gram-positive and Gram-negative bacteria | |

| Antifungal | Inhibits growth of certain fungi | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study: Antimicrobial Efficacy

A study conducted on various strains of bacteria demonstrated that this compound exhibited significant antimicrobial activity against both Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of several conventional antibiotics, indicating its potential as a novel antimicrobial agent.

Synthesis and Industrial Applications

The synthesis of this compound can be achieved through various chemical routes involving cyclization reactions. These methods focus on producing the compound efficiently while maintaining its stereochemical integrity.

Table 2: Synthesis Routes

| Step | Description |

|---|---|

| Formation of Oxolane Ring | Cyclization reactions using appropriate precursors |

| Introduction of Methylsulfanyl Group | Nucleophilic substitution reactions with sulfanyl precursors |

Future Directions

Ongoing research is essential to fully understand the mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics, toxicity profile, and therapeutic efficacy in vivo are critical for advancing this compound towards clinical applications.

Eigenschaften

IUPAC Name |

(3R,4R)-4-methylsulfanyloxolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-8-5-3-7-2-4(5)6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVYTDNUOBDOAH-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1COCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS[C@@H]1COC[C@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.